molecular formula C7H5Br2NO2 B1613329 1,5-Dibromo-2-methyl-3-nitrobenzene CAS No. 67365-46-2

1,5-Dibromo-2-methyl-3-nitrobenzene

Cat. No.: B1613329
CAS No.: 67365-46-2
M. Wt: 294.93 g/mol
InChI Key: HTHSMVZFGLLQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromo-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where two bromine atoms, a methyl group, and a nitro group are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of methylbenzene derivatives. One common method involves the bromination of 2-methyl-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Reduction: Common reducing agents include tin and hydrochloric acid, iron and acetic acid, or catalytic hydrogenation with palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium can be used for oxidation reactions.

Major Products

    Electrophilic Substitution: Substituted benzene derivatives with different functional groups replacing the bromine atoms.

    Reduction: 1,5-Dibromo-2-methyl-3-aminobenzene.

    Oxidation: 1,5-Dibromo-2-carboxy-3-nitrobenzene.

Scientific Research Applications

1,5-Dibromo-2-methyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect the compound’s binding to proteins and enzymes, influencing biological pathways and activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-2-methyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1,5-dibromo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSMVZFGLLQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634385
Record name 1,5-Dibromo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67365-46-2
Record name 1,5-Dibromo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dibromo-2-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,5-Dibromo-2-methyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,5-Dibromo-2-methyl-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,5-Dibromo-2-methyl-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,5-Dibromo-2-methyl-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,5-Dibromo-2-methyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.